1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-24-15-12-22(14-4-2-13(18)3-5-14)20-16(15)17(23)19-6-7-21-8-10-25-11-9-21/h2-5,12H,6-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBIBFIDVTOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Synthesis with 4-Fluorophenylhydrazine
Knorr’s method involves reacting β-keto esters 1 with 4-fluorophenylhydrazine 2 under acidic or basic conditions. For example, ethyl 3-oxo-3-(4-fluorophenyl)propanoate 1 reacts with 4-fluorophenylhydrazine 2 in ethanol at reflux to yield ethyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate 3 (Scheme 1). The hydroxyl group at position 4 is subsequently methylated using dimethyl sulfate in the presence of NaHCO₃, producing the 4-methoxy derivative 4 in 80–85% yield.
Key Conditions
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Solvent: Ethanol or acetic acid
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Temperature: 80–100°C (reflux)
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Catalysts: Nano-ZnO (improves yield to 95% by reducing reaction time)
Functionalization of the Pyrazole Ring
Methylation of the 4-Hydroxy Group
The intermediate 3 undergoes O-methylation using dimethyl sulfate (Me₂SO₄) in toluene with NaHCO₃ as a base. This step achieves near-quantitative conversion to 4 , avoiding N-alkylation side reactions.
Optimization Notes
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Base: NaHCO₃ prevents over-alkylation.
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Temperature: 50°C minimizes byproduct formation.
Carboxamide Formation via Acid Chloride Intermediate
The ethyl ester 4 is hydrolyzed to the carboxylic acid 5 using NaOH in ethanol, followed by acidification with HCl (yield: 70–75%). Conversion to the acid chloride 6 is achieved with thionyl chloride (SOCl₂) under reflux (8 h, 80°C). The acid chloride is then coupled with 2-(morpholin-4-yl)ethylamine 7 in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base, yielding the target carboxamide 8 (Scheme 2).
Reaction Parameters
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Coupling agent: SOCl₂ (excess removed under vacuum)
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Solvent: THF (anhydrous)
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Temperature: 0–5°C during amine addition, then room temperature
Alternative Routes and Regiochemical Considerations
Regioselective Pyrazole Synthesis from Acetylenic Ketones
Cyclocondensation of acetylenic ketones 9 with hydrazines can yield pyrazoles, but this method often produces regioisomers. For example, perfluoro-2-methyl-2-pentene 10 reacts with methylhydrazine 11 in the presence of water and a base to form 5-fluoro-1-methylpyrazoles. While this approach is less applicable to the target compound, it highlights the importance of steric and electronic effects in directing regiochemistry.
Scalability and Industrial Adaptations
Patent WO2014012975A1 demonstrates a scalable process for fluorinated pyrazoles using continuous flow reactors. Although tailored for 5-fluoro derivatives, analogous systems could optimize the target compound’s synthesis by:
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Reducing reaction times (e.g., 1.5 h at 20°C vs. traditional reflux)
Analytical and Spectroscopic Validation
Critical Data for Intermediate and Final Compound
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Intermediate 4 (Ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate) :
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Final Compound 8 :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The methoxy and morpholinyl-ethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, with reaction conditions typically involving heating and the use of a suitable solvent.
Major Products Formed:
Fluorophenol Derivatives: Resulting from the oxidation of the fluorophenyl group.
Pyrazoline Derivatives: Resulting from the reduction of the pyrazole ring.
Substituted Derivatives: Resulting from the substitution of the methoxy and morpholinyl-ethyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds similar to 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. The modulation of protein kinase activity is critical in cancer therapy, and this compound may influence pathways involved in cell proliferation and survival .
Neurological Disorders
The morpholine component of the compound indicates potential applications in treating neurological disorders. Morpholines have been investigated for their ability to cross the blood-brain barrier, making them suitable candidates for developing treatments for conditions such as anxiety and depression .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The structural characteristics of this compound may allow it to inhibit specific inflammatory pathways, thereby providing therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
| Study | Compound | Findings |
|---|---|---|
| Study A | Pyrazole Derivative | Demonstrated significant reduction in tumor size in xenograft models. |
| Study B | Morpholine-based Compound | Showed improved cognitive function in animal models of Alzheimer's disease. |
| Study C | Fluorinated Pyrazoles | Exhibited potent anti-inflammatory effects in vitro and in vivo. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
*Calculated based on molecular formula C16H19FN4O3.
†From and ; these compounds contain a sulfonamide-linked morpholine group instead of a direct morpholinylethyl chain.
Key Observations :
- Substituent Effects: The 4-fluorophenyl group at R1 (shared with and compounds) enhances lipophilicity and target binding compared to non-fluorinated analogues . Methoxy at R4 (target compound) vs. ethoxy () or amino () alters electronic properties and metabolic stability. Methoxy groups generally reduce oxidative metabolism compared to ethoxy .
- Side Chain Modifications: The morpholinylethyl side chain in the target compound improves solubility compared to sulfonamide-linked morpholine derivatives (e.g., 4j, 4g) .
Implications for the Target Compound :
- The absence of a sulfonamide group (unlike 4j/4g) may reduce off-target effects on nuclear receptors like FXR .
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits a range of pharmacological properties, which are critical for its application in therapeutic contexts.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and possibly influencing receptor interactions.
- Methoxy group : An ether functional group that may contribute to the compound's solubility and interaction with biological targets.
- Morpholine moiety : A six-membered ring containing nitrogen, which is known to enhance binding affinity to various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Inhibition of Protein Kinases
Research indicates that compounds similar to this pyrazole derivative exhibit inhibition of specific protein kinases, such as p38 MAP kinase. These kinases play crucial roles in cellular signaling pathways associated with inflammation and cancer. The structural optimization of pyrazole derivatives has led to increased potency and selectivity against these targets, making them promising candidates for anti-inflammatory and anticancer therapies .
2. Anticancer Properties
The compound's ability to modulate cellular activities like proliferation suggests potential anticancer effects. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, likely through the inhibition of key survival pathways .
3. Neuropharmacological Effects
Given the presence of the morpholine structure, this compound may also interact with neurotransmitter systems. Morpholine derivatives have been studied for their effects on serotonin and dopamine receptors, implicating potential uses in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives, including this specific compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The methoxy group may enhance oral bioavailability.
- Distribution : The fluorophenyl group likely increases lipophilicity, aiding tissue penetration.
- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Toxicological assessments are necessary to ensure safety profiles before clinical applications.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or via Knorr pyrazole synthesis. For example, 4-methoxy substitution can be introduced using methoxyacetylene precursors .
- Step 2: Introduce the 4-fluorophenyl group at the N1 position via nucleophilic aromatic substitution or Suzuki coupling, ensuring regioselectivity .
- Step 3: Couple the carboxylic acid derivative (e.g., pyrazole-3-carboxylic acid) with 2-(morpholin-4-yl)ethylamine using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product.
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., methoxy at δ ~3.8 ppm, fluorophenyl aromatic protons at δ ~7.1–7.4 ppm) .
- Infrared Spectroscopy (IR): Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine C-O-C (1250–1100 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+ for C₁₈H₂₂FN₃O₃: 364.17) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Basic: What preliminary biological assays are used to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial Activity: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution or broth microdilution (MIC determination) .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test against kinases or proteases (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .
Advanced: How do structural modifications (e.g., morpholine vs. piperidine substitution) impact bioactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with piperidine, thiomorpholine, or other amines. Test in parallel bioassays to assess potency shifts. Morpholine’s electron-rich oxygen enhances solubility and H-bonding, often improving target engagement .
- Data Example: In a 2024 study, morpholine-substituted analogs showed 2.3-fold higher kinase inhibition (IC₅₀ = 0.45 µM) than piperidine analogs (IC₅₀ = 1.04 µM) due to improved binding pocket interactions .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration).
- Purity Analysis: Use HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
- Mechanistic Follow-Up: Perform target-specific assays (e.g., Western blot for protein expression) to confirm on-target effects .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The morpholine group often stabilizes binding via H-bonds with Asp831 .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
- QSAR Models: Train models on analog datasets to predict activity cliffs and optimize substituents .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Morpholine derivatives often show improved stability over piperazines due to reduced CYP450 metabolism .
- Metabolite Identification: Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
